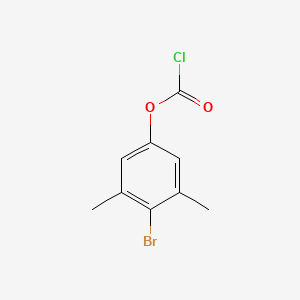
4-Bromo-3,5-dimethylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-Bromo-3,5-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.
Hydrolysis: Reacts with water to produce 4-Bromo-3,5-dimethylphenol and carbon dioxide.
Reduction: Can be reduced to 4-Bromo-3,5-dimethylphenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Hydrolysis: Conducted in aqueous conditions, often at room temperature.
Reduction: Performed under anhydrous conditions with a suitable reducing agent.
Major Products Formed
Nucleophilic Substitution: Carbamates and carbonates.
Hydrolysis: 4-Bromo-3,5-dimethylphenol and carbon dioxide.
Reduction: 4-Bromo-3,5-dimethylphenol.
Applications De Recherche Scientifique
4-Bromo-3,5-dimethylphenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate through nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate.
Phenyl chloroformate: The parent compound without the bromine and methyl substitutions.
4-Chloro-3,5-dimethylphenyl chloroformate: Similar structure but with chlorine instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can participate in additional reactions, such as Suzuki coupling, making this compound versatile in organic synthesis.
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
(4-bromo-3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
YMNBAUBZVYPUGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



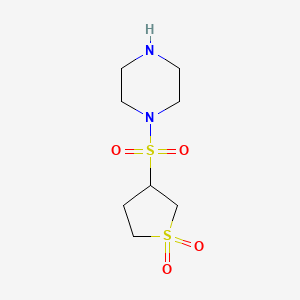
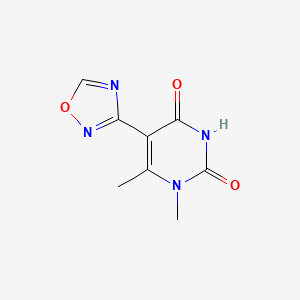
![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

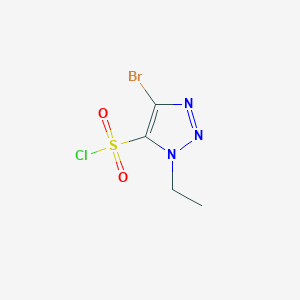
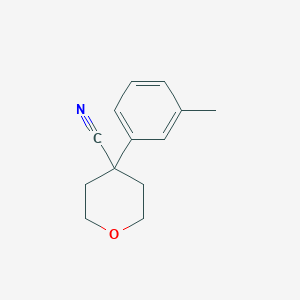
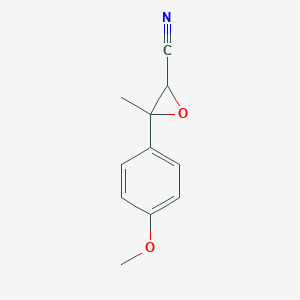
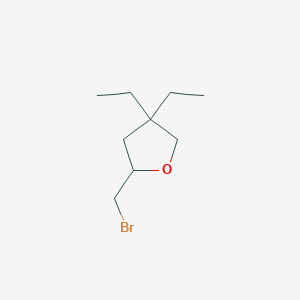

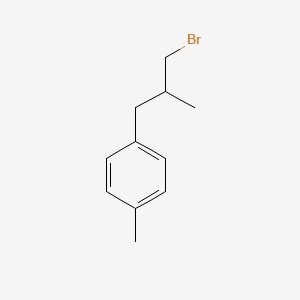
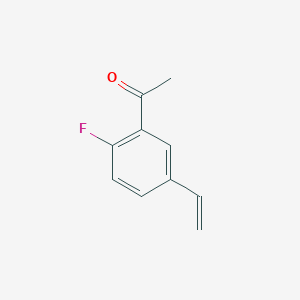
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

